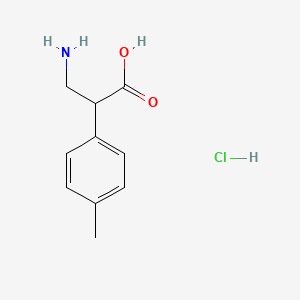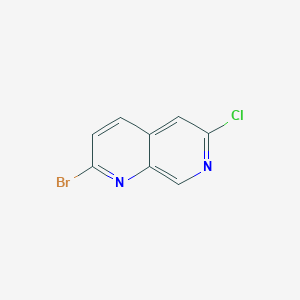
3-Amino-2-(p-tolyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(p-tolyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO₂·HCl. It is a derivative of amino acids and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amination Reaction: Starting from 2-(p-tolyl)propanoic acid, the compound can be synthesized by introducing an amino group through amination reactions.
Reduction Reaction: Another method involves the reduction of 3-nitro-2-(p-tolyl)propanoic acid to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-(p-tolyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Simpler amino acids or alcohols.
Substitution: Various substituted derivatives based on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3-Amino-2-(p-tolyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to understand amino acid metabolism and protein synthesis.
Medicine: It has potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is employed in the production of various chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to amino acid metabolism and protein synthesis.
Comparación Con Compuestos Similares
3-Amino-2-(p-tolyl)propanoic acid hydrochloride is similar to other amino acid derivatives, but it has unique properties that distinguish it from others. Some similar compounds include:
2-Amino-3-(p-tolyl)propanoic acid
3-Amino-2-(p-tolyl)pyridine
2-(p-Tolyl)propanoic acid
These compounds share structural similarities but differ in their functional groups and applications.
Propiedades
IUPAC Name |
3-amino-2-(4-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUXHXWQDHBPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8053216.png)





![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8053260.png)
![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate](/img/structure/B8053267.png)
![6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8053279.png)
